Kinetic Reactivity Ranking: β-2-Furylacryloyl Chloride vs. Cinnamoyl and β-2-Thienylacryloyl Chlorides
In second-order reactions with anilines in benzene, the reactivity sequence is cinnamoyl chloride > β-2-furylacryloyl chloride > β-2-thienylacryloyl chloride. While quantitative rate constants are not provided in the abstract, the established ranking demonstrates that β-2-furylacryloyl chloride occupies an intermediate reactivity position, distinguishing it from both the more reactive phenyl analog and the less reactive thiophene analog [1].
| Evidence Dimension | Relative reaction rate (second-order kinetics) |
|---|---|
| Target Compound Data | Intermediate (between cinnamoyl and β-2-thienylacryloyl chloride) |
| Comparator Or Baseline | Cinnamoyl chloride (higher); β-2-thienylacryloyl chloride (lower) |
| Quantified Difference | Rank order: cinnamoyl chloride > β-2-furylacryloyl chloride > β-2-thienylacryloyl chloride |
| Conditions | Reaction with substituted anilines in benzene at various temperatures; second-order kinetics followed |
Why This Matters
This ranking informs selection when tuning acylation rates in multi-step syntheses where either faster (cinnamoyl) or slower (thienylacryloyl) reactivity may be desired.
- [1] Alberghina, G., Arcoria, A., & Fisichella, S. (1978). Reaction kinetics of cinnamoyl, β-2-furylacryloyl, and β-2-thienylacryloyl chlorides with anilines in benzene. The Journal of Organic Chemistry, 43(6), 1122-1125. View Source
